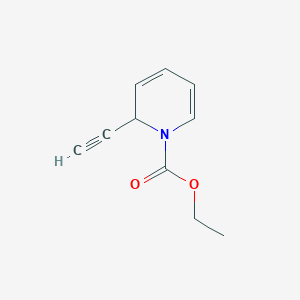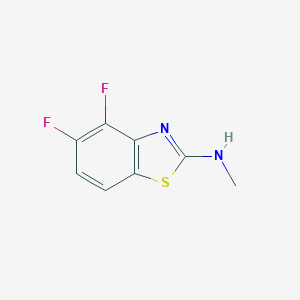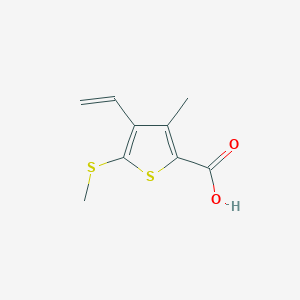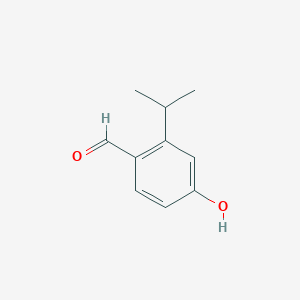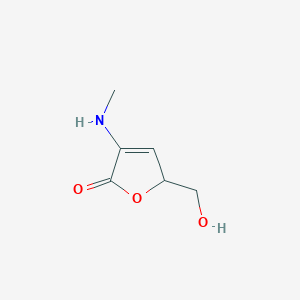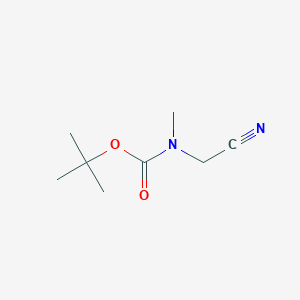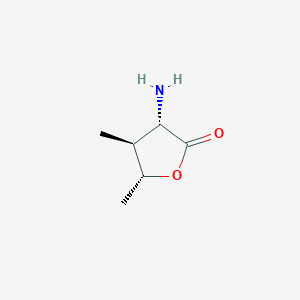
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one, also known as DMDP, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug discovery and development. DMDP is a chiral molecule that exists in two enantiomeric forms, (3S,4S,5R) and (3R,4R,5S), with the former being the biologically active form.
作用机制
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one's mechanism of action is not yet fully understood, but it is believed to act on multiple targets in the body. It has been shown to bind to the active site of pyruvate dehydrogenase kinase, inhibiting its activity and leading to increased glucose utilization and ATP production. (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
生化和生理效应
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been shown to have several biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of neuronal excitability, and the reduction of inflammation. It has also been found to have a neuroprotective effect in animal models of ischemic stroke.
实验室实验的优点和局限性
One of the main advantages of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one is its ease of synthesis, which allows for large-scale production and testing. Additionally, (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been found to be relatively non-toxic and well-tolerated in animal models. However, one limitation of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one. One area of interest is the development of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one-based drugs for the treatment of neurological disorders, such as epilepsy and stroke. Additionally, further research is needed to fully elucidate the mechanism of action of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one and its potential targets in the body. Finally, the synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one analogs with improved solubility and bioavailability may lead to the development of more effective drugs.
合成方法
The synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one can be achieved through various methods, including the reductive amination of pyruvaldehyde with methylamine and subsequent cyclization, or the condensation of glycine with diethyl oxalate followed by cyclization. However, the most efficient and widely used method is the one-pot synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one from diethyl methylmalonate and methylamine in the presence of a Lewis acid catalyst.
科学研究应用
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been found to be a potent inhibitor of pyruvate dehydrogenase kinase, an enzyme that plays a crucial role in energy metabolism.
属性
CAS 编号 |
168610-73-9 |
|---|---|
产品名称 |
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC 名称 |
(3S,4S,5R)-3-amino-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)9-6(8)5(3)7/h3-5H,7H2,1-2H3/t3-,4-,5+/m1/s1 |
InChI 键 |
DXLUNIWVHZZSPK-WDCZJNDASA-N |
手性 SMILES |
C[C@@H]1[C@H](OC(=O)[C@H]1N)C |
SMILES |
CC1C(OC(=O)C1N)C |
规范 SMILES |
CC1C(OC(=O)C1N)C |
同义词 |
Arabinonicacid,2-amino-2,3,5-trideoxy-3-methyl-,gamma-lactone(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
